2-Bromo-5,6-dimethoxy-indan-1-one

Description

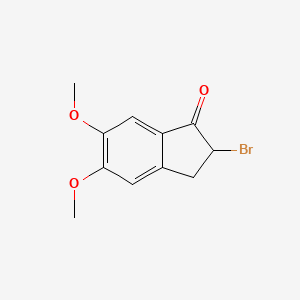

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5,6-dimethoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c1-14-9-4-6-3-8(12)11(13)7(6)5-10(9)15-2/h4-5,8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPWDODUFKPVMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90448533 | |

| Record name | 2-Bromo-5,6-dimethoxy-indan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2747-08-2 | |

| Record name | 2-Bromo-5,6-dimethoxy-indan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the chemical properties of 2-Bromo-5,6-dimethoxy-indan-1-one?

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Bromo-5,6-dimethoxy-indan-1-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Bromo-5,6-dimethoxy-indan-1-one, a key synthetic intermediate in medicinal chemistry. We will delve into its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of pharmacologically active compounds.

Introduction: The Significance of the Indanone Scaffold

The indanone core is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[1] Its rigid, bicyclic framework provides a valuable scaffold for the design of molecules that can interact with various biological targets.[1] Derivatives of indanone have shown promise as antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer agents.[2]

2-Bromo-5,6-dimethoxy-indan-1-one is a functionalized derivative of particular interest. The presence of the bromine atom at the α-position to the carbonyl group, along with the two methoxy groups on the aromatic ring, offers multiple points for chemical modification, making it a versatile building block for more complex molecules.[3] Its structural similarity to precursors of drugs like Donepezil, used in the treatment of Alzheimer's disease, underscores its importance in pharmaceutical research.[1][4]

Physicochemical Properties

While specific experimental data for 2-Bromo-5,6-dimethoxy-indan-1-one is not extensively documented in publicly available literature, we can infer its general properties based on its structure and data from closely related compounds.

| Property | Value/Description | Source/Basis |

| Molecular Formula | C₁₁H₁₁BrO₃ | Calculated |

| Molecular Weight | 271.11 g/mol | Calculated |

| Appearance | Expected to be a light yellow to cream-colored solid.[4] | Analogy to similar compounds[5] |

| Solubility | Likely soluble in organic solvents like dichloromethane, methanol, and ethyl acetate; low solubility in water.[4][5] | General properties of similar organic compounds |

| Melting Point | Not specifically reported, but likely higher than its precursor, 5,6-dimethoxy-1-indanone. | General trend for halogenated organic compounds |

Synthesis of 2-Bromo-5,6-dimethoxy-indan-1-one

The primary route to 2-Bromo-5,6-dimethoxy-indan-1-one is through the direct bromination of its precursor, 5,6-dimethoxy-indan-1-one.[4] The regioselectivity of this reaction is crucial and can be influenced by the reaction conditions.

Synthetic Workflow

The synthesis involves the electrophilic substitution of a bromine atom onto the enol or enolate form of the ketone.

Sources

A Technical Guide to 2-Bromo-5,6-dimethoxy-indan-1-one: Synthesis, Structure, and Significance in Medicinal Chemistry

This technical guide provides an in-depth exploration of 2-Bromo-5,6-dimethoxy-indan-1-one, a key synthetic intermediate. Intended for researchers, scientists, and professionals in drug development, this document details the compound's molecular structure, IUPAC nomenclature, and synthetic methodologies. Furthermore, it contextualizes the significance of the indanone scaffold in medicinal chemistry, offering insights into its application in the development of therapeutic agents.

Introduction: The Versatile Indanone Scaffold

The indanone core is a privileged structure in medicinal chemistry, recognized for its ability to interact with a diverse range of biological targets.[1] This scaffold is a fundamental component of numerous biologically active compounds, including those with antiviral, anti-inflammatory, and anticancer properties.[2][3] A notable example is Donepezil, a leading therapeutic for Alzheimer's disease, which features a substituted indanone moiety.[1][4] The strategic functionalization of the indanone ring system, such as through bromination, provides a pathway to novel derivatives with potentially enhanced or modulated biological activities. 2-Bromo-5,6-dimethoxy-indan-1-one serves as a crucial building block in this exploratory process, offering a reactive handle for further molecular elaboration.

Molecular Structure and Nomenclature

A precise understanding of a compound's structure and formal naming is fundamental to scientific communication and reproducibility.

IUPAC Name

The systematic name for the compound, following the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), is 2-Bromo-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one .

Molecular Structure

The molecular structure of 2-Bromo-5,6-dimethoxy-indan-1-one is characterized by a bicyclic indanone core. This core consists of a benzene ring fused to a five-membered ring containing a ketone group. The methoxy groups are located at positions 5 and 6 of the aromatic ring, and a bromine atom is substituted at the alpha position (position 2) relative to the carbonyl group.

Molecular Formula: C₁₁H₁₁BrO₃[5]

Molecular Weight: 271.11 g/mol [5]

The following diagram, generated using the DOT language, illustrates the two-dimensional structure of the molecule.

Caption: 2D structure of 2-Bromo-5,6-dimethoxy-indan-1-one.

Synthesis and Mechanistic Insights

The primary route to 2-Bromo-5,6-dimethoxy-indan-1-one is through the selective bromination of its precursor, 5,6-dimethoxy-indan-1-one.[6] The regioselectivity of this reaction is highly dependent on the chosen reaction conditions, a critical consideration for any synthetic chemist.

Synthesis of the Precursor: 5,6-Dimethoxy-indan-1-one

The synthesis of 5,6-dimethoxy-indan-1-one is typically achieved via an intramolecular Friedel-Crafts acylation of 3-(3,4-dimethoxyphenyl)propanoic acid.[7] This reaction is often catalyzed by strong acids such as polyphosphoric acid or a mixture of phosphorus pentoxide and toluenesulfonic acid, which facilitate the cyclization to form the indanone ring system.[7]

The following workflow outlines the synthesis of the precursor molecule.

Caption: Workflow for the synthesis of 5,6-dimethoxy-indan-1-one.

α-Bromination of 5,6-Dimethoxy-indan-1-one

The introduction of a bromine atom at the C2 position (α-position) of the indanone is a key transformation. This is typically achieved through electrophilic substitution on the enol or enolate form of the ketone.

The reaction conditions are paramount in dictating the position of bromination on the 5,6-dimethoxy-indan-1-one scaffold.

-

Acidic Conditions: Under acidic conditions, such as using bromine in acetic acid, bromination can occur at both the α-carbon and the electron-rich aromatic ring.[8][9][10][11] In some cases, this can lead to the formation of di- or even tri-brominated products.[8] For instance, the reaction of 5,6-dimethoxyindan-1-one with Br₂ in acetic acid at room temperature has been reported to produce the 2,4-dibromo compound exclusively in high yield.[9][10][11]

-

Neutral/Controlled Conditions: To achieve selective α-monobromination, more controlled conditions are necessary. A reported method involves dissolving 5,6-dimethoxy-1-indanone in a solvent like dry methanol and adding liquid bromine dropwise.[6] This procedure can yield 2-bromo-5,6-dimethoxy-1-indanone as a precipitate.[6]

-

Basic Conditions: In the presence of a base (e.g., KOH, K₂CO₃), the reaction favors bromination on the aromatic ring, specifically at the C4 position, due to the activation of the ring by the methoxy groups.[8][9][10]

The following is a representative protocol for the synthesis of 2-Bromo-5,6-dimethoxy-indan-1-one, synthesized from literature procedures.[6]

Materials:

-

5,6-Dimethoxy-1-indanone

-

Dry Methanol

-

Liquid Bromine

-

Cold water-methanol solution

Procedure:

-

In a dry reaction flask, dissolve 5,6-dimethoxy-1-indanone (1 equivalent) in dry methanol.

-

Stir the solution at room temperature.

-

Carefully add liquid bromine (1.05 equivalents) dropwise to the reaction mixture.

-

Upon addition of bromine, a precipitate of the product will form.

-

Continue stirring the mixture for 30 minutes to ensure complete reaction.

-

Filter the precipitate and wash it with a cold water-methanol solution.

-

Dry the collected solid under vacuum to obtain 2-bromo-5,6-dimethoxy-1-indanone.

This protocol has been reported to yield the product as a light yellow powder in 84% yield without the need for further purification.[6]

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of 2-Bromo-5,6-dimethoxy-indan-1-one is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁BrO₃ | [5] |

| Molecular Weight | 271.11 g/mol | [5] |

| Appearance | Light yellow powder | [6] |

Applications in Drug Discovery and Development

The indanone scaffold is of significant interest to the pharmaceutical industry. The synthesis of 2-Bromo-5,6-dimethoxy-indan-1-one provides a valuable intermediate for the generation of novel indanone derivatives. The bromine atom at the C2 position serves as a versatile synthetic handle for introducing a wide array of functional groups through various cross-coupling reactions or nucleophilic substitutions. This allows for the systematic exploration of the structure-activity relationship (SAR) of this class of compounds.

The development of analogs of biologically active indanones, such as those targeting cholinesterases for the treatment of Alzheimer's disease, is an active area of research.[4] By modifying the substituents on the indanone core, researchers can fine-tune the compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile. The availability of key intermediates like 2-Bromo-5,6-dimethoxy-indan-1-one is therefore critical to advancing these drug discovery programs.

Conclusion

2-Bromo-5,6-dimethoxy-indan-1-one is a strategically important molecule in the field of organic and medicinal chemistry. Its synthesis via the regioselective bromination of 5,6-dimethoxy-indan-1-one highlights the importance of carefully controlled reaction conditions. As a versatile synthetic intermediate, it provides a gateway to a wide range of novel indanone derivatives with potential therapeutic applications. A thorough understanding of its synthesis, structure, and chemical properties is essential for researchers and scientists working to develop the next generation of indanone-based drugs.

References

-

Choi, T., & Ma, E. (2007). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. Molecules, 12(1), 74–85. [Link]

- What are the properties and preparation methods of 5,6-Dimethoxy-1-indanone? - FAQ. (n.d.). Boc Sciences. Retrieved from a relevant chemical supplier's website.

-

Choi, T., & Ma, E. (2007). Bromination of 5,6-dimethoxy-, 5,6-dihydroxy-, 5,6-difluoro-indan-1- one and indan-1-one. ResearchGate. [Link]

-

Choi, T., & Ma, E. (2007). Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions. PubMed. [Link]

-

Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. (2007). ResearchGate. [Link]

-

5-Bromo-6-methoxy-1-indanone. PubChem. National Center for Biotechnology Information. [Link]

-

5,6-Dimethoxy-1-indanone. PubChem. National Center for Biotechnology Information. [Link]

-

2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one. PubChem. National Center for Biotechnology Information. [Link]

-

Synthesis and evaluation of novel donepezil–lipoic acid hybrids as multi-target agents for the treatment of Alzheimer's disease. (2017). SciELO. [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

- CN111393268A - Process method for preparing 5,6-dimethoxy-1, 2-indandione. (2020).

-

Menezes, J. C. J. M. D. S., et al. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Publishing. [Link]

-

Siodłak, D. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journals. [Link]

-

Xu, Y., Hua, W., & Zhang, J. (2000). Synthesis of 5,6-dimethoxy-1-indanone. Chinese Journal of Modern Applied Pharmacy, (6), 464-465. [Link]

-

Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. (2018). National Institutes of Health. [Link]

-

Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. (2021). PMC - NIH. [Link]

-

5-Bromo-6-methyl-indan-1-one. PubChem. National Center for Biotechnology Information. [Link]

-

2-(3′′,4′′-dimethoxybenzylidene)indan-1-one. Chemsrc. [Link]

-

5,6-Dimethoxy-1-indanone. NIST WebBook. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 4. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]

- 5. 2-BROMO-5,6-DIMETHOXY INDANONE [chemicalbook.com]

- 6. guidechem.com [guidechem.com]

- 7. scielo.br [scielo.br]

- 8. Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 5,6-Dimethoxy-1-indanone(2107-69-9) 1H NMR spectrum [chemicalbook.com]

- 14. 5,6-Dimethoxy-1-indanone [webbook.nist.gov]

A Technical Guide to the Regioselective Synthesis of 2-Bromo-5,6-dimethoxy-indan-1-one

This document provides an in-depth technical overview and a field-proven protocol for the synthesis of 2-Bromo-5,6-dimethoxy-indan-1-one, a valuable intermediate in medicinal chemistry, from its precursor, 5,6-dimethoxy-1-indanone. The guide is intended for researchers, chemists, and professionals in drug development who require a reliable and well-understood pathway to this compound.

Strategic Overview: The Challenge of Regioselectivity

The synthesis of 2-Bromo-5,6-dimethoxy-indan-1-one from 5,6-dimethoxy-1-indanone is primarily a study in controlling regioselectivity. The starting material possesses two principal sites susceptible to electrophilic bromination:

-

The α-Carbon (C2): The carbon atom adjacent to the carbonyl group is activated. Bromination at this position proceeds through an enol or enolate intermediate, yielding the desired product.

-

The Aromatic Ring (C4 and C7): The benzene ring is highly activated by the two electron-donating methoxy groups, making it a prime target for electrophilic aromatic substitution.

Uncontrolled bromination can lead to a mixture of products, including aromatic bromination, polybromination, or the undesired dibromination at both the α-carbon and the aromatic ring.[1][2] For instance, studies have shown that using bromine in acetic acid at room temperature leads almost exclusively to the 2,4-dibromo compound, while basic conditions (e.g., KOH) at low temperatures favor aromatic bromination at the C4 position.[3][4]

The core objective is, therefore, to select reaction conditions that kinetically favor the formation of the α-bromo product over competing pathways. Our recommended protocol achieves this through a carefully controlled direct bromination in a polar protic solvent.

Recommended Synthesis Protocol

This protocol is based on a method that demonstrates high yield and selectivity for the desired α-bromination product by leveraging the solvent system to control the reaction pathway.[5] The precipitation of the product from the reaction mixture as it forms is a key advantage, simplifying purification.

Materials and Equipment

| Reagent | CAS No. | Molecular Formula | Molecular Weight |

| 5,6-Dimethoxy-1-indanone | 2107-69-9 | C₁₁H₁₂O₃ | 192.21 g/mol |

| Liquid Bromine | 7726-95-6 | Br₂ | 159.81 g/mol |

| Methanol (Anhydrous) | 67-56-1 | CH₄O | 32.04 g/mol |

| Deionized Water | 7732-18-5 | H₂O | 18.02 g/mol |

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filtration flask

-

Vacuum oven or desiccator

Step-by-Step Procedure

-

Preparation: In a suitable round-bottom flask equipped with a magnetic stir bar, dissolve 5,6-dimethoxy-1-indanone (10.00 g, 52.03 mmol) in 100 mL of anhydrous methanol. Stir until all solid has dissolved.[5]

-

Bromine Addition: Place the flask in an ice bath to cool the solution. Carefully add liquid bromine (2.82 mL, 54.63 mmol, 1.05 eq.) dropwise to the stirred solution using a dropping funnel over a period of 15-20 minutes.[5] (Caution: See Section 3 on Safety).

-

Reaction and Precipitation: As the bromine is added, the product will begin to precipitate from the solution. After the addition is complete, continue to stir the mixture vigorously for an additional 30 minutes.[5]

-

Isolation: Isolate the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with 50 mL of a cold 1:1 mixture of water and methanol to remove any unreacted bromine and other soluble impurities.

-

Drying: Transfer the light-yellow, powdered product to a watch glass and dry under vacuum to a constant weight. The expected yield is approximately 84%.[5] The product can typically be used without further purification.

Quantitative Data Summary

| Component | Mass / Volume | Moles | Equivalents | Role |

| 5,6-Dimethoxy-1-indanone | 10.00 g | 52.03 mmol | 1.0 | Starting Material |

| Liquid Bromine | 2.82 mL (8.73 g) | 54.63 mmol | 1.05 | Brominating Agent |

| Methanol | 100 mL | - | - | Solvent |

| Product (Expected) | ~11.8 g | ~43.7 mmol | - | Yield: ~84% |

Critical Safety Protocols: Handling Liquid Bromine

Trustworthiness in any chemical protocol is rooted in safety. Bromine is a hazardous substance that demands stringent safety measures.[6]

-

Inherent Hazards: Bromine is highly corrosive, volatile, and toxic.[7][8] Vapors can cause severe respiratory tract irritation and damage, while liquid contact results in immediate and severe chemical burns.[6][7] It is also a strong oxidizing agent and can react violently with other materials.[9]

-

Engineering Controls: All handling of liquid bromine and the entire reaction procedure must be conducted within a certified chemical fume hood with the sash positioned as low as is practical.[7] Ensure adequate ventilation.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles in combination with a full-face shield are mandatory.[7]

-

Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene).[7][10] Do not use thin, disposable gloves.

-

Body Protection: Wear a flame-resistant lab coat, long pants, and closed-toe shoes.[7]

-

-

Spill Management: An emergency spill kit containing a neutralizing agent, such as a 1 M solution of sodium thiosulfate, must be immediately accessible.[10] In case of a spill, evacuate the area and follow established emergency procedures.

-

Waste Disposal: All brominated waste must be collected in a designated, properly labeled hazardous waste container. Quench any excess bromine in the reaction filtrate with a sodium thiosulfate solution before disposal.

Conclusion

The synthesis of 2-Bromo-5,6-dimethoxy-indan-1-one can be performed efficiently and with high regioselectivity through the direct addition of liquid bromine to a methanolic solution of 5,6-dimethoxy-1-indanone. This method's simplicity and the precipitation of the final product make it a practical choice for laboratory and potential scale-up applications. The causality behind this selectivity lies in the solvent and temperature control, which favors the kinetic α-bromination pathway over the thermodynamically competitive aromatic substitution. Adherence to the rigorous safety protocols outlined is not merely a recommendation but a critical requirement for the safe execution of this synthesis.

References

- Bromination safety - YouTube. (2024). Vertex AI Search.

-

Choi, T., & Ma, E. (2007). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. Molecules, 12(1), 74–85. MDPI. [Link]

- Bromine handling and safety | DOCX - Slideshare. (n.d.). Slideshare.

-

Handling liquid bromine and preparing bromine water | Demonstration - RSC Education. (n.d.). Royal Society of Chemistry. [Link]

- Standard Operating Procedure: Bromine Safety. (n.d.). University of Washington.

-

Choi, T., & Ma, E. (2007). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. ResearchGate. [Link]

-

Choi, T., & Ma, E. (2007). Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions. PubMed. [Link]

-

Bromination of 5,6-dimethoxy-, 5,6-dihydroxy-, 5,6-difluoro-indan-1-... - ResearchGate. (n.d.). ResearchGate. [Link]

- Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journals.

-

Bromine solution - Safety Data Sheet. (n.d.). Carl ROTH. [Link]

-

Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. (2009). Organic Syntheses. [Link]

-

Choi, T., & Ma, E. (2007). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. PMC - PubMed Central. [Link]

-

Indanone synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. (2025). Preprints.org. [Link]

-

Article - SciELO. (2017). SciELO. [Link]

-

Xu, Y., Hua, W., & Zhang, J. (2000). Synthesis of 5,6-dimethoxy-1-indanone. Chinese Journal of Modern Applied Pharmacy, (6), 464-465. [Link]

-

Bromination of 4-Bromoindanone and 5-Bromoindanone, Facile Synthetic Access to 3,5,10-tribromo-7H-benzo[c]fluoren-7-one. (2015). Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

-

What are the properties and preparation methods of 5,6-Dimethoxy-1-indanone? - FAQ. (n.d.). Chemical Synthesis Platform. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. Bromine handling and safety | DOCX [slideshare.net]

- 7. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 8. carlroth.com [carlroth.com]

- 9. youtube.com [youtube.com]

- 10. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]

An In-depth Technical Guide to 2-Bromo-5,6-dimethoxy-indan-1-one: Synthesis, Properties, and Application in Drug Discovery

This technical guide provides a comprehensive overview of 2-Bromo-5,6-dimethoxy-indan-1-one, a crucial intermediate in synthetic organic chemistry, particularly in the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, chemical properties, and notable applications, with a focus on the underlying scientific principles and practical considerations.

Compound Identification and Physicochemical Properties

2-Bromo-5,6-dimethoxy-indan-1-one is a halogenated derivative of 5,6-dimethoxy-indan-1-one. While it is a well-documented synthetic intermediate, a dedicated CAS number is not readily found in major chemical databases, which is common for reactive intermediates that are typically synthesized and used in situ.

Table 1: Physicochemical Properties of 2-Bromo-5,6-dimethoxy-indan-1-one

| Property | Value | Source/Method |

| Chemical Name | 2-Bromo-5,6-dimethoxy-indan-1-one | IUPAC Nomenclature |

| Molecular Formula | C₁₁H₁₁BrO₃ | |

| Molecular Weight | 271.11 g/mol | |

| Appearance | Expected to be a light yellow or off-white solid | Inferred from related compounds |

| Solubility | Soluble in organic solvents like methanol, dichloromethane, and acetic acid | Inferred from synthetic protocols[1] |

Synthesis and Mechanistic Insights

The primary route to 2-Bromo-5,6-dimethoxy-indan-1-one is through the electrophilic alpha-bromination of the precursor, 5,6-dimethoxy-indan-1-one. The regioselectivity of this reaction is highly dependent on the reaction conditions, with the formation of different brominated products possible.

Regioselective α-Bromination

The introduction of a bromine atom at the α-position to the carbonyl group is a critical transformation. This is typically achieved under acidic conditions, which favor the formation of an enol intermediate.

The reaction proceeds via an acid-catalyzed enolization of the ketone. The enol tautomer, with its electron-rich double bond, acts as a nucleophile and attacks molecular bromine in an electrophilic addition. Subsequent deprotonation of the carbonyl oxygen yields the α-bromo ketone.[2][3] It is crucial to control the stoichiometry of bromine to prevent di-bromination, which can occur under these conditions.[1][4]

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 2-Bromo-5,6-dimethoxy-indan-1-one, adapted from established methodologies for the α-bromination of ketones.

Materials:

-

5,6-Dimethoxy-indan-1-one

-

Glacial Acetic Acid

-

Molecular Bromine (Br₂)

-

Sodium Bicarbonate Solution (saturated)

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5,6-dimethoxy-indan-1-one in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution with continuous stirring. The reaction should be carried out in a fume hood, and light should be excluded.

-

After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, carefully pour the reaction mixture into ice-cold water.

-

Neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude 2-Bromo-5,6-dimethoxy-indan-1-one can be purified by recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)

While experimental spectra for 2-Bromo-5,6-dimethoxy-indan-1-one are not widely published, its expected spectroscopic characteristics can be inferred from the analysis of its structural analogues and the principles of spectroscopy.

Table 2: Predicted Spectroscopic Data for 2-Bromo-5,6-dimethoxy-indan-1-one

| Technique | Expected Features | Rationale |

| ¹H NMR | Aromatic protons (2H, singlets), Methoxy protons (6H, two singlets), CH₂ protons (2H, multiplet), CHBr proton (1H, multiplet). | The introduction of the bromine atom at the C2 position will deshield the adjacent proton, causing a downfield shift compared to the starting material. |

| ¹³C NMR | Carbonyl carbon (~190-200 ppm), Aromatic carbons, Methoxy carbons (~56 ppm), CH₂ carbon, CHBr carbon (~40-50 ppm). | The C-Br carbon will appear at a characteristic chemical shift. |

| IR Spectroscopy | Strong C=O stretch (~1710-1730 cm⁻¹), C-O stretches (aromatic ethers), C-Br stretch (~500-600 cm⁻¹). | The carbonyl stretch is a prominent feature of indanones. The C-Br stretch is typically found in the fingerprint region.[5][6] |

| Mass Spectrometry | Molecular ion peak (M⁺) and an M+2 peak of similar intensity, characteristic of a bromine-containing compound. Fragmentation patterns would likely involve the loss of Br, CO, and methoxy groups. | The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) is a key diagnostic feature in mass spectrometry. |

Application in Drug Development: Synthesis of Donepezil

2-Bromo-5,6-dimethoxy-indan-1-one is a valuable intermediate in alternative synthetic routes for Donepezil, a reversible inhibitor of the enzyme acetylcholinesterase, which is used in the palliative treatment of Alzheimer's disease.[7][8][9]

One reported commercially viable route involves the Darzens reaction of 2-Bromo-5,6-dimethoxy-indan-1-one with pyridine-4-carboxaldehyde to form a spiro-epoxide intermediate.[7] This intermediate then undergoes further transformations, including deoxygenation and hydrogenation, to yield key precursors for the final synthesis of Donepezil. This pathway highlights the utility of the α-bromo ketone functionality as a handle for carbon-carbon bond formation.

Safety, Handling, and Storage

As with all α-bromo ketones, 2-Bromo-5,6-dimethoxy-indan-1-one should be handled with caution due to its potential as a lachrymator and corrosive agent.

Table 3: Safety and Handling Precautions

| Aspect | Recommendation | Justification |

| Personal Protective Equipment (PPE) | Chemical safety goggles, face shield, nitrile gloves, and a lab coat. | To prevent contact with eyes, skin, and clothing.[10][11] |

| Engineering Controls | All handling should be conducted in a well-ventilated chemical fume hood. | To minimize inhalation of dust or vapors.[12][13] |

| Handling | Avoid generating dust. Use non-sparking tools. Wash hands thoroughly after handling. | To prevent inhalation and accidental ingestion.[14] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. | To maintain chemical stability and prevent hazardous reactions.[10] |

| Disposal | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. | To ensure environmental safety and compliance. |

In case of accidental exposure, immediate action is crucial. For skin contact, wash the affected area with copious amounts of water. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air and seek medical attention.[11][15]

Conclusion

2-Bromo-5,6-dimethoxy-indan-1-one is a synthetically important, albeit not commercially cataloged, intermediate with significant applications in pharmaceutical synthesis. Its preparation via the regioselective α-bromination of 5,6-dimethoxy-indan-1-one requires careful control of reaction conditions to achieve the desired product. The reactivity of the α-bromo ketone moiety makes it a versatile building block, particularly demonstrated in the synthesis of Donepezil. A thorough understanding of its synthesis, properties, and handling is essential for its safe and effective use in a research and development setting.

References

-

A new commercially viable synthetic route for donepezil hydrochloride: anti-Alzheimer's drug. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Choi, T., & Ma, E. (2007). Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions. Molecules (Basel, Switzerland), 12(1), 74–85. Retrieved from [Link]

-

Bromine Safety & Handling. (n.d.). University of California, Santa Barbara. Retrieved from [Link]

-

Material Safety Data Sheet - Alpha-Bromo-O-Tolunitrile, 98%. (n.d.). Cole-Parmer. Retrieved from [Link]

-

Bromoacetone Safety Data Sheet. (2015). Chem Service. Retrieved from [Link]

-

Structure of donepezil (I), some known compounds with anti-Alzheimer's... (n.d.). ResearchGate. Retrieved from [Link]

-

Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. (n.d.). ResearchGate. Retrieved from [Link]

-

Halogenation Of Ketones via Enols. (n.d.). Master Organic Chemistry. Retrieved from [Link]

-

Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]

-

2-Bromo-1-indanone. (n.d.). NIST WebBook. Retrieved from [Link]

-

Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]

-

mechanism of alpha-halogenation of ketones. (2019). YouTube. Retrieved from [Link]

-

A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. (n.d.). MDPI. Retrieved from [Link]

-

Safety Data Sheet: Bromine. (n.d.). Carl ROTH. Retrieved from [Link]

-

22.3: Alpha Halogenation of Aldehydes and Ketones. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

2-Bromo-1-(2,5-dimethoxyphenyl)ethanone. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

5-Bromo-6-methoxy-1-indanone. (n.d.). PubChem. Retrieved from [Link]

-

2-(3′′,4′′-dimethoxybenzylidene)indan-1-one. (2025). Chemsrc. Retrieved from [Link]

-

5,6-Dimethoxy-1-indanone. (n.d.). PubChem. Retrieved from [Link]

-

5,6-Dimethoxy-1-indanone. (n.d.). NIST WebBook. Retrieved from [Link]

-

BROMINE Safety Handbook. (n.d.). ICL Group Sustainability. Retrieved from [Link]

-

NMR Assignments for 2-Ethyl-Indanone. (n.d.). University of Utah. Retrieved from [Link]

-

Synthesis of 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole Analogues and Their Binding Affinities for Dopamine D2, D3, and D4 Receptors. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]

-

(2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. (n.d.). MDPI. Retrieved from [Link]

-

2-(3,4-Dimethoxybenzylidene)-1-indanone. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Bromo-1-indanone [webbook.nist.gov]

- 6. 5,6-Dimethoxy-1-indanone [webbook.nist.gov]

- 7. A new commercially viable synthetic route for donepezil hydrochloride: anti-Alzheimer's drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. aksci.com [aksci.com]

- 12. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 13. carlroth.com [carlroth.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Physical and chemical properties of 2-Bromo-5,6-dimethoxy-indan-1-one.

An In-Depth Technical Guide to 2-Bromo-5,6-dimethoxy-indan-1-one: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive scientific overview of 2-Bromo-5,6-dimethoxy-indan-1-one, a key synthetic intermediate in medicinal chemistry. While not an end-product therapeutic, its structural features make it a valuable building block in the synthesis of complex, biologically active molecules. This document details its physicochemical properties, a validated synthetic protocol, its spectroscopic signature, and its strategic importance in drug development, particularly as a precursor related to the synthesis of Donepezil, a prominent therapeutic for Alzheimer's disease. The guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's characteristics and utility.

Chemical Identity and Physicochemical Properties

2-Bromo-5,6-dimethoxy-indan-1-one is a halogenated derivative of dimethoxy-indanone. The core indanone structure, a bicyclic system consisting of a benzene ring fused to a cyclopentanone ring, is a recognized "privileged scaffold" in medicinal chemistry, known for its ability to interact with various biological targets.[1] The addition of methoxy groups and a reactive bromine atom enhances its utility as a versatile intermediate.

Table 1: Core Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 2747-08-2 | [2] |

| Molecular Formula | C₁₁H₁₁BrO₃ | [2] |

| Molecular Weight | 271.11 g/mol | [2] |

| Appearance | Light yellow powder | [3] |

| Solubility | Low water solubility is expected, typical for this class of organic compounds. | [4] |

| Melting Point | Data not readily available in cited public sources. Related compounds like 5-Bromo-1-indanone have a melting point of 126-129 °C. | [5] |

Synthesis and Mechanistic Considerations

The most direct and efficient synthesis of 2-Bromo-5,6-dimethoxy-indan-1-one is achieved through the alpha-bromination of its precursor, 5,6-Dimethoxy-1-indanone.[3] This reaction is a classic example of an acid-catalyzed or direct electrophilic addition to a ketone enol or enolate.

Causality of Experimental Design

The choice of methanol as a solvent is strategic; it readily dissolves the starting indanone while being relatively unreactive towards bromine under the reaction conditions. The reaction proceeds by the addition of elemental bromine (Br₂), a strong electrophile, to the enol form of the ketone. The electron-rich nature of the 5,6-dimethoxy-1-indanone facilitates this process.[3] The reaction is typically performed at or below room temperature to control selectivity and minimize the formation of poly-brominated byproducts. The product's lower solubility in the reaction medium causes it to precipitate, which simplifies purification by filtration.[3]

Detailed Experimental Protocol: Alpha-Bromination

This protocol is adapted from established literature procedures.[3]

-

Preparation: In a dry, round-bottom flask equipped with a magnetic stirrer, dissolve 5,6-Dimethoxy-1-indanone (1.0 eq.) in dry methanol.

-

Reagent Addition: While stirring the solution, carefully add liquid bromine (1.05 eq.) dropwise. The addition should be slow to maintain control over the reaction temperature.

-

Reaction: Upon addition of bromine, the product will begin to precipitate from the solution as a light yellow solid.[3] Continue stirring the mixture for approximately 30 minutes to ensure the reaction goes to completion.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the filter cake with a cold solution of water-methanol to remove any unreacted bromine and other soluble impurities.

-

Drying: Dry the purified product under a vacuum to yield 2-bromo-5,6-dimethoxy-1-indanone. The reported yield for this procedure is approximately 84%.[3]

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for 2-Bromo-5,6-dimethoxy-indan-1-one.

Spectroscopic Profile for Structural Elucidation

While a complete, publicly available experimental dataset for 2-Bromo-5,6-dimethoxy-indan-1-one is limited, its structure allows for the confident prediction of its key spectroscopic features. These predictions are essential for researchers to confirm the identity and purity of the synthesized compound.

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Value |

| ¹H NMR | Aromatic Protons | Two singlets in the aromatic region (~δ 7.0-7.5 ppm) |

| Methoxy Protons | Two singlets, each integrating to 3H (~δ 3.9-4.0 ppm) | |

| Methine Proton (-CHBr) | A doublet of doublets or triplet (~δ 4.5-5.0 ppm) | |

| Methylene Protons (-CH₂) | Multiplets in the aliphatic region (~δ 3.0-3.5 ppm) | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~δ 190-200 ppm |

| Aromatic Carbons | Multiple signals between ~δ 110-155 ppm | |

| Methoxy Carbons | Two signals around ~δ 56 ppm | |

| Methine Carbon (-CHBr) | Signal around ~δ 45-55 ppm | |

| IR Spectroscopy | C=O Stretch (Ketone) | Strong absorption band at ~1710-1725 cm⁻¹ |

| C-O Stretch (Methoxy) | Strong absorption band at ~1250-1270 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion Peak | Characteristic M+ and M+2 peaks of nearly equal intensity due to ⁷⁹Br and ⁸¹Br isotopes at m/z 270 and 272. |

Role in Medicinal Chemistry and Drug Development

The primary significance of 2-Bromo-5,6-dimethoxy-indan-1-one lies in its utility as a reactive intermediate. The indanone scaffold is a core component of many biologically active compounds targeting conditions from cancer to neurodegenerative diseases.[6][7]

The precursor, 5,6-dimethoxy-1-indanone, is a well-established starting material for the industrial synthesis of Donepezil, a leading acetylcholinesterase inhibitor used to treat Alzheimer's disease.[3][7] The bromination to form 2-Bromo-5,6-dimethoxy-indan-1-one introduces a reactive handle at the alpha position. This allows for further chemical modifications, such as nucleophilic substitution or elimination reactions, enabling the construction of more complex molecular architectures necessary for potent and selective drug candidates.

Logical Pathway in Drug Synthesis

Caption: Role as a key intermediate in a synthetic pathway.

Safety, Handling, and Storage

Specific safety data for 2-Bromo-5,6-dimethoxy-indan-1-one is not extensively published. However, based on the known hazards of structurally similar brominated ketones and indanones, a high degree of caution is warranted.[4][8]

-

Hazard Classification (Inferred):

-

Handling Procedures:

-

Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side-shields, and a lab coat.[9]

-

Avoid formation of dust and aerosols.

-

Wash hands thoroughly after handling.

-

-

Storage:

Conclusion

2-Bromo-5,6-dimethoxy-indan-1-one is a compound of significant synthetic value rather than direct biological activity. Its well-defined synthesis, reactive nature, and structural relationship to the pharmacologically important indanone scaffold make it a crucial tool for medicinal chemists. Understanding its physical and chemical properties, as detailed in this guide, is essential for its effective and safe utilization in the laboratory and in the broader context of designing and synthesizing the next generation of therapeutics.

References

-

Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. [Link]

-

PubChem, National Center for Biotechnology Information. 5-Bromo-6-methyl-indan-1-one. [Link]

-

RSC Publishing. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. [Link]

-

MDPI. Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-BROMO-2,3-DIHYDRO-5,6-DIMETHOXY-1H-INDEN-1-ONE CAS#: 2747-08-2 [amp.chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. 5-Bromo-1-indanone 97 34598-49-7 [sigmaaldrich.com]

- 6. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 7. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]

- 8. 5-Bromo-6-methyl-indan-1-one | C10H9BrO | CID 90075962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 5,6-Dimethoxy-1-indanone

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of 5,6-Dimethoxy-1-indanone

5,6-Dimethoxy-1-indanone is a key chemical intermediate, recognized for its role in the synthesis of various pharmaceutical compounds, most notably Donepezil (Aricept®), a cornerstone in the palliative treatment of Alzheimer's disease. Its rigid indanone framework, substituted with two methoxy groups, provides a versatile scaffold for building more complex molecular architectures. Thiosemicarbazones derived from this compound have also been shown to inhibit bovine viral diarrhea virus (BVDV) infection, a surrogate model for Hepatitis C virus.

Given its importance, a thorough and unambiguous structural confirmation is paramount. This guide provides an in-depth analysis of the core spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—required to definitively identify and characterize 5,6-dimethoxy-1-indanone (CAS No: 2107-69-9).[1][2] The methodologies and interpretations presented herein are grounded in established principles to ensure scientific integrity and reproducibility.

Molecular Identity and Structure

Before delving into the spectral data, it is crucial to visualize the molecule's structure. The IUPAC name for this compound is 5,6-dimethoxy-2,3-dihydroinden-1-one.[3]

Caption: Chemical structure of 5,6-dimethoxy-1-indanone with atom numbering.

Mass Spectrometry (MS): The Molecular Blueprint

Mass spectrometry provides the molecular weight and fragmentation pattern, offering the first piece of the structural puzzle.

Expertise & Causality:

For a molecule like 5,6-dimethoxy-1-indanone, Electron Ionization (EI) is a standard and effective technique. The initial event is the removal of an electron to form the molecular ion (M⁺•). The molecular formula is C₁₁H₁₂O₃, yielding an exact mass of 192.08 g/mol .[1][3] The stability of the aromatic system ensures that the molecular ion peak is typically prominent. Subsequent fragmentation is dictated by the weakest bonds and the formation of stable carbocations or neutral losses. The ether linkages and the carbonyl group are prime sites for fragmentation initiation.

Data Summary:

The electron ionization mass spectrum shows a clear molecular ion and characteristic fragment ions.

| m/z (charge/mass ratio) | Interpretation | Relative Intensity |

| 192 | [M]⁺• (Molecular Ion) | High |

| 177 | [M - CH₃]⁺ | High |

| 149 | [M - CH₃ - CO]⁺ | Moderate |

Data sourced from NIST and PubChem databases.[3][4]

Fragmentation Pathway Analysis:

The most common fragmentation pathway involves the loss of a methyl radical (•CH₃) from one of the methoxy groups, leading to a stable, resonance-delocalized cation at m/z 177. This is often the base peak or a very intense peak in the spectrum. A subsequent loss of a neutral carbon monoxide (CO) molecule from the indanone ring results in the fragment at m/z 149.

Caption: Primary fragmentation pathway of 5,6-dimethoxy-1-indanone under EI-MS.

Exemplary Protocol: Acquiring EI-MS Data

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).

-

Instrument: A standard Gas Chromatograph-Mass Spectrometer (GC-MS) is ideal. The GC separates the sample from any impurities before it enters the MS.

-

Ionization: Use a standard Electron Ionization (EI) source at 70 eV.

-

Analysis: Acquire a full scan from m/z 40 to 400.

-

Validation: The resulting spectrum's molecular ion peak at m/z 192 must match the calculated molecular weight, and the isotopic pattern should correspond to the presence of 11 carbon atoms.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrations.

Expertise & Causality:

The structure of 5,6-dimethoxy-1-indanone contains three key functional groups that yield strong, unambiguous IR absorptions:

-

Aryl-alkyl ketone (C=O): The carbonyl group within the five-membered ring is conjugated with the aromatic system. This conjugation lowers the vibrational frequency compared to a simple aliphatic ketone. We expect a strong, sharp absorption band in the range of 1690-1710 cm⁻¹.

-

Aryl ether (C-O): The C-O stretching vibrations of the methoxy groups attached to the aromatic ring will produce strong bands. Aryl ethers typically show two distinct stretches: an asymmetric stretch (Ar-O) around 1250 cm⁻¹ and a symmetric stretch (O-C) around 1020 cm⁻¹.

-

Aromatic Ring (C=C and C-H): The benzene ring will exhibit C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹.

Data Summary:

The following table summarizes the principal absorption bands observed in the IR spectrum.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 | C-H Stretch | Aromatic |

| ~2950 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~1700 | C=O Stretch | Conjugated Ketone |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring |

| ~1260 | Asymmetric C-O Stretch | Aryl Ether |

| ~1030 | Symmetric C-O Stretch | Aryl Ether |

Data sourced from the NIST Chemistry WebBook and SpectraBase.[1][3]

Exemplary Protocol: Acquiring FTIR-ATR Data

-

Sample Preparation: Place a small amount (a few milligrams) of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and automatically subtracted from the sample spectrum.

-

Validation: The presence of the strong carbonyl peak around 1700 cm⁻¹ and the prominent ether bands confirms the core structure. The absence of a broad -OH band (3200-3600 cm⁻¹) confirms the compound is not a hydrated form or an impurity alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy provides the most detailed information, revealing the chemical environment, connectivity, and number of protons (¹H NMR) and carbon atoms (¹³C NMR).

Expertise & Causality:

The symmetry and electronic nature of the molecule dictate the NMR spectra. The two methoxy groups and the two aromatic protons are in distinct chemical environments. The aliphatic protons on the five-membered ring (at C2 and C3) are diastereotopic and will appear as two distinct triplets due to coupling with each other.

¹H NMR Data Summary (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.15 | s | 1H | H-7 |

| 6.90 | s | 1H | H-4 |

| 3.92 | s | 3H | OCH₃ (at C-6) |

| 3.88 | s | 3H | OCH₃ (at C-5) |

| 3.05 | t, J ≈ 6 Hz | 2H | H-3 (CH₂) |

| 2.65 | t, J ≈ 6 Hz | 2H | H-2 (CH₂) |

Representative data compiled from various sources.[5]

Interpretation:

-

The two singlets in the aromatic region (7.15 and 6.90 ppm) are characteristic of two protons on a tetrasubstituted benzene ring that are not coupled to each other.

-

The two sharp singlets at 3.92 and 3.88 ppm, each integrating to 3 protons, are definitive for the two non-equivalent methoxy groups.

-

The two triplets at 3.05 and 2.65 ppm, each integrating to 2 protons, represent the adjacent CH₂ groups of the indanone ring system. The triplet at 3.05 ppm is adjacent to the aromatic ring, while the triplet at 2.65 ppm is adjacent to the carbonyl group, which is more deshielding.

¹³C NMR Data Summary (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 205.5 | C-1 (C=O) |

| 155.0 | C-5a (Aromatic C-O) |

| 149.5 | C-6 (Aromatic C-O) |

| 148.0 | C-7a (Aromatic Quaternary) |

| 126.0 | C-3a (Aromatic Quaternary) |

| 107.0 | C-7 (Aromatic C-H) |

| 104.5 | C-4 (Aromatic C-H) |

| 56.2 | OCH₃ |

| 56.0 | OCH₃ |

| 36.5 | C-2 (CH₂) |

| 25.8 | C-3 (CH₂) |

Representative data compiled from various sources.[6]

Interpretation:

-

The signal at ~205.5 ppm is unequivocally the carbonyl carbon.

-

The four signals between 126.0 and 155.0 ppm represent the four quaternary aromatic carbons.

-

The two signals at ~107.0 and ~104.5 ppm are the protonated aromatic carbons.

-

The two closely spaced signals around 56 ppm confirm the two distinct methoxy groups.

-

The signals at 36.5 and 25.8 ppm correspond to the two aliphatic methylene carbons.

Exemplary Protocol: Acquiring NMR Spectra

-

Sample Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition:

-

For ¹H NMR, acquire 8-16 scans with a standard pulse sequence.

-

For ¹³C NMR, acquire several hundred scans using a proton-decoupled pulse sequence to enhance signal-to-noise.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

-

Validation: The integration values in the ¹H spectrum must correspond to the proton count of the proposed structure. The number of signals in the ¹³C spectrum must match the number of unique carbon atoms in the molecule. Further 2D NMR experiments like COSY and HSQC can be performed to confirm H-H and C-H connectivities, respectively.

Conclusion

The collective evidence from Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a comprehensive and self-validating characterization of 5,6-dimethoxy-1-indanone. The MS confirms the molecular weight of 192 g/mol , the IR spectrum identifies the key conjugated ketone and aryl ether functional groups, and the ¹H and ¹³C NMR spectra provide a definitive map of the molecular skeleton. This triad of techniques, when applied with rigorous methodology and expert interpretation, ensures the identity and purity of this vital synthetic intermediate, underpinning the integrity of subsequent research and development efforts.

References

-

PubChem . 5,6-Dimethoxy-1-indanone | C11H12O3 | CID 75018. National Center for Biotechnology Information. Available at: [Link]

-

NIST . 5,6-Dimethoxy-1-indanone Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

NIST . 5,6-Dimethoxy-1-indanone IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

Sources

- 1. 5,6-Dimethoxy-1-indanone [webbook.nist.gov]

- 2. 5,6-Dimethoxy-1-indanone [webbook.nist.gov]

- 3. 5,6-Dimethoxy-1-indanone | C11H12O3 | CID 75018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5,6-Dimethoxy-1-indanone [webbook.nist.gov]

- 5. 5,6-Dimethoxy-1-indanone(2107-69-9) 1H NMR [m.chemicalbook.com]

- 6. 5,6-Dimethoxy-1-indanone(2107-69-9) 13C NMR spectrum [chemicalbook.com]

The Architect's Guide to a Privileged Scaffold: A Deep Dive into the Synthesis of 1-Indanone

Abstract

The 1-indanone core is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of pharmaceuticals, natural products, and functional organic materials.[1][2] Its prevalence, notably in drugs like donepezil for Alzheimer's disease, underscores the critical importance of efficient and versatile synthetic routes to this privileged scaffold.[3] This in-depth technical guide provides a comprehensive exploration of the primary methodologies for 1-indanone synthesis. Moving beyond a mere catalog of reactions, this document delves into the mechanistic underpinnings, offers field-proven insights into experimental choices, and presents detailed, actionable protocols. We will dissect classical approaches, such as the robust Friedel-Crafts acylation, and explore contemporary strategies including the elegant Nazarov cyclization and powerful transition-metal-catalyzed annulations. Through a comparative analysis, supported by quantitative data and visual schematics, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to strategically select and execute the optimal synthetic pathway for their specific target 1-indanone derivatives.

The Strategic Importance of the 1-Indanone Motif

The indanone framework is a recurring motif in a vast array of biologically active compounds.[2] Its rigid, fused-ring structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an ideal scaffold for interacting with biological targets. Beyond its pharmaceutical relevance, the 1-indanone skeleton is a versatile synthetic intermediate, readily amenable to further functionalization at various positions, allowing for the construction of more complex molecular architectures.[4][5]

The Workhorse of Indanone Synthesis: Intramolecular Friedel-Crafts Acylation

The intramolecular Friedel-Crafts acylation is arguably the most fundamental and widely employed method for constructing the 1-indanone core.[1] This powerful reaction involves the cyclization of a 3-arylpropanoic acid or its more reactive derivative, such as an acyl chloride, promoted by a Brønsted or Lewis acid.[1][6]

Mechanistic Rationale: Taming the Electrophile

The reaction proceeds via a classical electrophilic aromatic substitution pathway. The journey from the linear precursor to the cyclized product is a testament to the principles of electrophilicity and aromaticity.

-

Generation of the Acylium Ion: The reaction is initiated by the activation of the carboxylic acid or acyl chloride by the acid catalyst. In the case of an acyl chloride with a Lewis acid like AlCl₃, a highly electrophilic acylium ion is generated.[1][7] For a carboxylic acid, a strong Brønsted acid like polyphosphoric acid (PPA) or triflic acid (TfOH) protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for the intramolecular attack.[1]

-

Intramolecular Electrophilic Attack: The electron-rich aromatic ring of the same molecule then acts as a nucleophile, attacking the acylium ion (or the activated carbonyl). This key step forges the new carbon-carbon bond, leading to the formation of a six-membered ring intermediate known as a sigma complex or arenium ion.[1][8]

-

Rearomatization: The final step involves the deprotonation of the arenium ion, which restores the aromaticity of the benzene ring and yields the stable 1-indanone product.[1]

Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.

Comparative Analysis of Acid Catalysts

The choice of acid catalyst is a critical parameter that significantly influences reaction efficiency, yield, and substrate scope.

| Catalyst | Starting Material | Typical Conditions | Advantages | Disadvantages |

| AlCl₃ | 3-Arylpropanoyl chloride | Anhydrous solvent (e.g., CS₂, nitrobenzene), 0 °C to RT | High reactivity, often high yields.[9] | Stoichiometric amounts required, moisture sensitive, generates corrosive waste.[10] |

| Polyphosphoric Acid (PPA) | 3-Arylpropanoic acid | Neat or in a high-boiling solvent, elevated temperatures (e.g., 100 °C).[11] | Good for direct cyclization of acids, acts as both catalyst and solvent. | Viscous, difficult to stir, harsh workup.[12] |

| Triflic Acid (TfOH) | 3-Arylpropanoic acid | Dichloromethane, 0 °C to RT.[1] | Highly efficient, often requires milder conditions, catalytic amounts may suffice. | Expensive, corrosive. |

| Metal Triflates (e.g., Tb(OTf)₃) | 3-Arylpropanoic acid | High temperatures (e.g., 250 °C in o-chlorobenzene) or under microwave irradiation.[3][12] | Can be more environmentally benign, potential for recyclability.[10] | May require harsh conditions, catalyst cost. |

Field-Proven Experimental Protocol: Synthesis of 1-Indanone from 3-Phenylpropanoic Acid using Triflic Acid

This protocol provides a reliable method for the laboratory-scale synthesis of the parent 1-indanone.

Materials:

-

3-Phenylpropanoic acid

-

Triflic acid (TfOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, separatory funnel)

-

Magnetic stirrer and ice bath

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-phenylpropanoic acid (1 equivalent) in dichloromethane (e.g., 5 mL per gram of acid).

-

Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Slowly add triflic acid (3-4 equivalents) to the stirred solution via a dropping funnel over 15-20 minutes. The addition is exothermic, so maintain the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 1-indanone.[1]

The Nazarov Cyclization: An Elegant Alternative

The Nazarov cyclization is another powerful tool for the synthesis of five-membered rings, including 1-indanones.[13] This reaction typically involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone or its precursor, such as a chalcone.[14][15]

Mechanistic Insights: A Pericyclic Cascade

The beauty of the Nazarov cyclization lies in its elegant pericyclic mechanism.

-

Activation and Cation Formation: A strong Brønsted or Lewis acid activates the divinyl ketone, promoting the formation of a pentadienyl cation.[13]

-

4π-Electrocyclization: The pentadienyl cation undergoes a thermally allowed 4π conrotatory electrocyclization, as dictated by the Woodward-Hoffmann rules, to form an oxyallyl cation intermediate.[13]

-

Deprotonation and Tautomerization: Subsequent elimination of a proton from the oxyallyl cation, followed by tautomerization, yields the cyclopentenone product.[13]

Caption: Generalized Mechanism of the Nazarov Cyclization for Indanone Synthesis.

Green Chemistry Approach to Nazarov Cyclization

Recent advancements have focused on developing more environmentally friendly protocols for the Nazarov cyclization. One such approach utilizes the green solvent 4-methyltetrahydropyran (4-MeTHP) in combination with trifluoroacetic acid (TFA).[14][16] While yields may be slightly lower than traditional methods, this approach avoids harmful solvents and simplifies the work-up procedure, making it a more sustainable option.[16]

Experimental Protocol: Green Synthesis of a Substituted 1-Indanone via Nazarov Cyclization

This protocol describes the synthesis of 3-(benzo[d][3][9]dioxol-5-yl)-4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one from its corresponding chalcone precursor.[16]

Materials:

-

(E)-3-(benzo[d][3][9]dioxol-5-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (Chalcone DMU135)

-

4-Methyltetrahydropyran (4-MeTHP)

-

Trifluoroacetic acid (TFA)

-

Water

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate

Procedure:

-

In a sealed tube, dissolve the chalcone precursor (1 equivalent) in 4-MeTHP.

-

Add trifluoroacetic acid (TFA) to the solution.

-

Heat the sealed tube at 120 °C for the required reaction time (monitor by TLC).

-

After completion, cool the reaction mixture to room temperature and quench with water.

-

Evaporate the 4-MeTHP under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure indanone product.[16]

Modern Frontiers: Transition-Metal-Catalyzed Syntheses

The advent of transition-metal catalysis has opened up new and efficient avenues for the synthesis of 1-indanones, often with high levels of chemo-, regio-, and enantioselectivity.

Palladium-Catalyzed Annulations

Palladium catalysis has proven particularly fruitful in the construction of the indanone scaffold.

-

Heck-Aldol Cascade: A one-pot synthesis of multisubstituted 1-indanones has been developed via a palladium-catalyzed Heck reaction followed by an ethylene glycol-promoted aldol-type annulation.[17] This method allows for the construction of complex indanones from readily available starting materials.

-

Cyclization of 3-(2-Iodoaryl)propanenitriles: Palladium catalysts can efficiently mediate the cyclization of 3-(2-iodoaryl)propanenitriles to yield 1-indanones, a reaction that is compatible with a wide range of functional groups.[18]

-

Dehydrogenative [4+2] Annulation: A palladium-catalyzed dehydrogenative [4+2] annulation of 1-indanones with alkynes has been reported to generate diverse benzo[c]fluorenone derivatives. This process involves the in situ formation of an indenone intermediate.[19]

Rhodium and Nickel-Catalyzed Approaches

Other transition metals have also been successfully employed in 1-indanone synthesis.

-

Rhodium-Catalyzed Asymmetric 1,4-Addition: Chiral 3-aryl-1-indanones can be synthesized with high enantioselectivity through a rhodium-catalyzed asymmetric intramolecular 1,4-addition of pinacolborane chalcone derivatives.[20]

-

Nickel-Catalyzed Reductive Cyclization: A nickel-catalyzed reductive cyclization of enones provides an efficient route to indanones with high enantiomeric induction, demonstrating its utility in the synthesis of medically important molecules.[20]

Other Noteworthy Synthetic Strategies

While Friedel-Crafts acylation and Nazarov cyclization are dominant, other methods offer unique advantages for specific applications.

-

Oxidation of Indanes: 1-Indanone can be prepared by the direct oxidation of indane.[4] This method is straightforward but may lack the versatility for synthesizing substituted derivatives.

-

Cyclization from Diesters: The base-mediated cyclization of certain diesters, followed by alkylation, provides a one-pot process for the synthesis of 2-substituted 1-indanones.[18]

Conclusion and Future Outlook

The synthesis of 1-indanones is a mature field, yet it continues to evolve with the development of novel catalytic systems and more sustainable methodologies. The classical intramolecular Friedel-Crafts acylation remains a robust and reliable method, particularly for large-scale synthesis. The Nazarov cyclization offers an elegant and often convergent approach, especially for substituted indanones. The emergence of transition-metal-catalyzed reactions has significantly expanded the synthetic toolbox, enabling the construction of highly functionalized and chiral 1-indanones with remarkable efficiency and selectivity.

Future research will likely focus on further enhancing the "greenness" of these synthetic routes, minimizing waste, and utilizing renewable starting materials. The development of new catalytic systems with even higher turnover numbers and broader substrate scopes will continue to be a major driving force in this area. As our understanding of chemical reactivity deepens, we can anticipate the discovery of even more innovative and powerful methods for constructing this fundamentally important molecular scaffold.

References

-

Cravotto, G., et al. (2015). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 20(4), 6019-6030. Available at: [Link]

-

Turek, M., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494. Available at: [Link]

-

Pletnev, A. A., & Larock, R. C. (2002). Palladium-Catalyzed Cyclization of 3-(2-Iodoaryl)propanenitriles: A New Synthesis of 1-Indanones. The Journal of Organic Chemistry, 67(26), 9428-9438. Available at: [Link]

-

Xiao, Q., et al. (2011). Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade. Organic Letters, 13(2), 268-271. Available at: [Link]

-

Das, S., & Dutta, A. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(52), 33863-33887. Available at: [Link]

-

Das, S., & Dutta, A. (2022). Transition-Metal-Free Synthesis of 1-Indanone Skeleton: A Brief Update. Chemistry – A European Journal, 28(71), e202202353. Available at: [Link]

-

Wikipedia contributors. (2023). 1-Indanone. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Organic Syntheses. (n.d.). 1-INDANONE OXIME. Organic Syntheses. Available at: [Link]

-

Ma, S., et al. (2007). Catalytic stereoselective synthesis of highly substituted indanones via tandem Nazarov cyclization and electrophilic fluorination trapping. Organic Letters, 9(16), 3053-3056. Available at: [Link]

-

Turek, M., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indanones. Organic Chemistry Portal. Available at: [Link]

-

Lambertyn, V., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 27(19), 6526. Available at: [Link]

-

da Silva, F. M., et al. (2010). Synthesis of 1-indanones through the intramolecular Friedel–Crafts acylation reaction using NbCl5 as Lewis acid. Tetrahedron Letters, 51(40), 5347-5349. Available at: [Link]

-

Filo. (2025). Synthesize this compound from benzene: 1-indanone. Filo. Available at: [Link]

-

Reddy, B. V. S., et al. (2015). Brønsted-Acid-Catalyzed One-Pot Synthesis of β,β-Diaryl Esters: Direct Regioselective Approach to Diverse Arrays of 3-Aryl-1-indanone Cores. Chemistry – A European Journal, 21(2), 856-860. Available at: [Link]

-

Chen, C.-Y., et al. (2025). Palladium-catalyzed oxidative cycloaddition of 1-indanones and internal aryl alkynes toward benzo[c]fluorenone derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

-

Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org. Available at: [Link]

-

Das, S., & Dutta, A. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(52), 33863-33887. Available at: [Link]

-

Tran, P. H., et al. (2013). An Efficient and Green Synthesis of 1-Indanone and 1-Tetralone via Intramolecular Friedel-Crafts Acylation Reaction. Journal of the Chinese Chemical Society, 60(5), 553-558. Available at: [Link]

-

Turek, M., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494. Available at: [Link]

-

Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org. Available at: [Link]

-

Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org. Available at: [Link]

-

Roche, M., et al. (2009). Synthesis of substituted indenones and indanones by a Suzuki–Miyaura coupling/acid-promoted cyclisation sequence. Organic & Biomolecular Chemistry, 7(22), 4641-4648. Available at: [Link]

-

Li, X., et al. (2013). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine. Organic & Biomolecular Chemistry, 11(35), 5962-5969. Available at: [Link]

-

Larock, R. C., et al. (1998). Synthesis of indenones via palladium-catalyzed annulation of internal alkynes. The Journal of Organic Chemistry, 63(22), 7652-7662. Available at: [Link]

-

Wikipedia contributors. (2023). Nazarov cyclization reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Lambertyn, V., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Encyclopedia.pub. Available at: [Link]

-

Turek, M., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494. Available at: [Link]

-

Mu, X., et al. (2004). Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3. Synthetic Communications, 34(11), 1965-1971. Available at: [Link]

-

The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Available at: [Link]

-